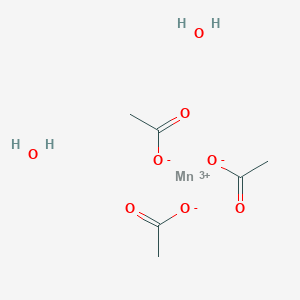

Manganese triacetate dihydrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

manganese(3+);triacetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Mn.2H2O/c3*1-2(3)4;;;/h3*1H3,(H,3,4);;2*1H2/q;;;+3;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJSLAKTVIZUQS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13MnO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497293 | |

| Record name | Manganese(3+) acetate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19513-05-4 | |

| Record name | Manganese(3+) acetate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Manganese triacetate dihydrate CAS number

An In-depth Technical Guide to Manganese(III) Acetate (B1210297) Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese(III) acetate dihydrate (CAS No. 19513-05-4) is a powerful and versatile oxidizing agent widely employed in modern organic synthesis.[1][2][3][4] As a moderately water-soluble crystalline solid, it serves as a valuable reagent for initiating free-radical reactions, enabling the construction of complex molecular architectures that are pivotal in medicinal chemistry and natural product synthesis.[5][6] This technical guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols for key reactions, and safety considerations.

Structurally, it is not a simple ionic salt but an oxo-centered coordination complex.[2][3][7] It consists of a triangle of Mn(III) atoms bridged by acetate ligands.[8] This unique structure is central to its reactivity as a one-electron oxidant.[2][7][9]

Chemical and Physical Properties

Manganese(III) acetate is typically used as its dihydrate form, which appears as a brown or pinkish-brown crystalline powder.[2][7][9][10] It is known to be hygroscopic and should be stored in an inert atmosphere.[3]

| Property | Value | References |

| CAS Number | 19513-05-4 | [3][7][10][11] |

| Molecular Formula | C₆H₉MnO₆·2H₂O (or (CH₃COO)₃Mn·2H₂O) | [3][7][9][11] |

| Molecular Weight | 268.10 g/mol | [3][9][11] |

| Appearance | Brown, cinnamon-brown, or pink solid powder/crystals | [2][7][9][10] |

| Density | 1.59 g/cm³ | [3] |

| Solubility | Soluble in acetic acid. Decomposes in water. | [3][7] |

| Sensitivity | Hygroscopic | [3] |

Synthesis of Manganese(III) Acetate Dihydrate

The most common laboratory preparation involves the oxidation of manganese(II) acetate with potassium permanganate (B83412) in glacial acetic acid.[1][3][7][9]

Experimental Protocol: Synthesis from Mn(OAc)₂ and KMnO₄

This protocol is adapted from the method described by Christensen.[3]

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O, 42.87 g) to glacial acetic acid (300 mL).

-

Heating: Heat the mixture to 110°C with stirring until the solid is fully dissolved.

-

Oxidation: Slowly add finely ground potassium permanganate (KMnO₄, 6.82 g) in small portions through the condenser over a period of 20 minutes. Maintain the temperature at 110°C. The solution will turn a dark brown color.

-

Reaction Completion: Continue heating for an additional 20 minutes after the final addition of KMnO₄.

-

Crystallization: Cool the reaction mixture. Add water (7.5 mL) to the dark brown solution and allow it to stand overnight to crystallize. If crystallization is slow, scratch the inside of the flask with a glass rod.

-

Isolation: Collect the resulting cinnamon-brown crystals by suction filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold glacial acetic acid, followed by ether. Air-dry the product. Expected yield is approximately 82%.[12]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Manganese(III) Acetate Dihydrate.

Applications in Organic Synthesis

Mn(OAc)₃ is a premier reagent for oxidative free-radical cyclizations, lactonizations, and other carbon-carbon bond-forming reactions.[1][6]

General Mechanism: Radical Formation

The key step in Mn(OAc)₃-mediated reactions is the single-electron transfer (SET) from an enolizable substrate (like a β-keto ester or malonic ester) to the Mn(III) center, which is reduced to Mn(II).[8][13] This generates a carbon-centered radical that can participate in subsequent reactions.

Caption: Single electron transfer (SET) generates a carbon-centered radical.

Oxidative Radical Cyclization for Dihydrofuran Synthesis

Mn(OAc)₃ can initiate the cyclization of 1,3-dicarbonyl compounds onto alkenes to form substituted dihydrofurans, a common motif in bioactive molecules.[14][15]

This is a general procedure adapted from Yilmaz et al.[15]

-

Setup: A solution of manganese(III) acetate dihydrate (6 mmol, 1.64 g) in glacial acetic acid (30 mL) is placed in a reaction vessel under a nitrogen atmosphere.

-

Dissolution: Heat the solution to 80°C until the Mn(OAc)₃ is completely dissolved.

-

Reactant Addition: Cool the solution to 60°C. Add a solution of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 4 mmol) and the alkene (e.g., 1,1-diphenylethene, 2 mmol) in acetic acid (5 mL).

-

Reaction: Stir the mixture at 60°C until the characteristic brown color of Mn(III) disappears (typically several hours), indicating the completion of the reaction.

-

Workup: Pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the dihydrofuran derivative. Yields typically range from 55% to 78%.[15]

References

- 1. mdpi.com [mdpi.com]

- 2. lookchem.com [lookchem.com]

- 3. Manganese triacetate dihydrate | 19513-05-4 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Oxidation of olefins by manganese(III) acetate to give allylic acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Recent advances in manganese(iii) acetate mediated organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Manganese(III) acetate - Wikipedia [en.wikipedia.org]

- 8. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Manganese(III)_acetate [chemeurope.com]

- 10. strem.com [strem.com]

- 11. This compound | C6H13MnO8 | CID 12416832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Mild manganese(III) acetate catalyzed allylic oxidation: application to simple and complex alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]

- 14. Manganese(III) Acetate-mediated Oxidative Cyclization of α-Methylstyrene and trans-Stilbene with β-Ketosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

A Comprehensive Technical Guide to Manganese Triacetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of manganese triacetate dihydrate, a significant reagent in the field of chemical synthesis. The document details its physicochemical properties, a verified experimental protocol for its synthesis, its primary applications, and essential safety and handling information.

Physicochemical Properties

This compound is a moderately water-soluble crystalline manganese source that sees considerable use as an oxidizing agent in organic synthesis.[1] The quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Weight | 268.10 g/mol [2][3] |

| Chemical Formula | C₆H₁₃MnO₈[2] |

| Linear Formula | (CH₃COO)₃Mn • 2H₂O[4] |

| CAS Number | 19513-05-4[2] |

| Appearance | Brown, orange-brown, or pinkish crystalline powder or chunks[3][4][5] |

| Density | 1.59 g/cm³[4][6] |

| Solubility | Soluble in acetic acid[7]. Decomposes in water[2][6]. |

| Monoisotopic Mass | 267.999085 Da[2][8] |

Experimental Protocol: Synthesis of this compound

This section details a common and reliable method for the laboratory synthesis of this compound. The protocol is adapted from established procedures involving the oxidation of manganese(II) acetate (B1210297) with potassium permanganate (B83412) in a glacial acetic acid medium.[7][9]

Materials:

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

Glacial acetic acid

-

Potassium permanganate (KMnO₄), finely ground

-

Deionized water

-

Diethyl ether

Equipment:

-

5000 mL, 4-necked round-bottom flask

-

Mechanical stirrer

-

Condenser

-

Thermometer

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Initial Setup: In a 5000 mL, 4-necked round-bottom flask equipped with a stirrer, condenser, and thermometer, combine 428.7 g of manganese(II) acetate tetrahydrate with 3000 mL of glacial acetic acid.[9]

-

Heating: Heat the mixture to 110°C while stirring to dissolve the manganese salt.[9]

-

Addition of Oxidant: Once the temperature is stable at 110°C, add 68.2 g of ground potassium permanganate in small portions through the condenser over a period of approximately 20 minutes. Maintain the temperature at 110°C throughout the addition.[9]

-

Reaction Completion: After the addition of potassium permanganate is complete, continue heating the reaction mixture for an additional 20 minutes.[9]

-

Crystallization: Cool the reaction mixture, then pour it into 750 mL of water. Allow the mixture to stand overnight for crystallization to occur.[9]

-

Isolation and Purification: Filter the resulting solid product. Wash the collected crystals with ether and then air dry them to yield this compound.[9]

Caption: Synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile and selective oxidizing agent, making it a valuable tool for synthetic chemists.[3] Its primary applications include:

-

Radical Cyclizations: It is widely used to facilitate radical cyclizations, which are crucial for constructing the complex cyclic skeletons found in many natural products and pharmaceutical compounds.[3][7]

-

Allylic Oxidation: In the presence of a co-oxidant such as tert-butylhydroperoxide, it can selectively oxidize the allylic position of alkenes.[3] This targeted functionalization is highly valuable in multi-step syntheses where the preservation of other functional groups is essential.[3]

-

α-Keto-Acetoxylation: The reagent is employed in α-keto-acetoxylation reactions, enabling the introduction of an acetoxy group at the alpha position to a carbonyl group.[2]

-

Catalysis: Beyond its role as an oxidant, it can also serve as a catalyst for reactions like the direct acetylation of alcohols with acetic acid, providing an efficient route to ester formation.[3]

Safety and Handling

This compound is considered a hazardous substance and requires careful handling to minimize risk.[6]

-

Hazards: It is an irritant to the eyes, skin, and respiratory system.[4][6][10]

-

Health Effects: Ingestion may lead to gastrointestinal irritation.[4] Chronic exposure to manganese dusts can have delayed effects, primarily involving the central nervous system, and has been linked to decreased fertility in men.[4][10]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves and eye/face protection, should be worn.[10] Work should be conducted in a well-ventilated area, or with local exhaust ventilation, to keep airborne concentrations low.[4]

-

Handling: Minimize dust generation and accumulation.[4] After handling, wash hands and any exposed skin thoroughly.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[4][11] The compound is hygroscopic and should be protected from moisture.[2][11]

-

First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes. For skin contact, flush with plenty of water while removing contaminated clothing. If inhaled, move the individual to fresh air. If ingested, rinse the mouth with water. In all cases of exposure, seek medical attention.[4][10]

References

- 1. americanelements.com [americanelements.com]

- 2. Cas 19513-05-4,this compound | lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. echemi.com [echemi.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Manganese(III) acetate - Wikipedia [en.wikipedia.org]

- 8. This compound | C6H13MnO8 | CID 12416832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Preparation of Manganese(III)acetate from Potassium Permanganate - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. utsi.edu [utsi.edu]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of Manganese (III) Acetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (III) acetate (B1210297) dihydrate, with the chemical formula Mn(CH₃COO)₃·2H₂O, is a significant coordination compound that serves as a versatile and selective oxidizing agent in organic synthesis.[1][2] Its utility in forming carbon-carbon bonds, particularly through radical cyclization reactions, has made it a valuable tool in the synthesis of complex organic molecules, including natural products and potential therapeutic agents.[3][4] This technical guide provides an in-depth overview of the core physical properties of Manganese (III) acetate dihydrate, complete with experimental protocols and data presented for clarity and practical application in a research and development setting.

Core Physical and Chemical Properties

Manganese (III) acetate dihydrate is a moderately water-soluble crystalline solid that typically appears as a brown or orange-brown powder or chunks.[5][6][7] It is known to be hygroscopic and will decompose in water.[8] The compound is soluble in acetic acid and ethanol, and slightly soluble with heating and sonication in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][9]

Table 1: General Physical Properties of Manganese (III) Acetate Dihydrate

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃MnO₈ | [5] |

| Molecular Weight | 268.10 g/mol | [10] |

| Appearance | Brown to orange-brown crystalline powder or chunks | [5][6] |

| Density | 1.59 g/cm³ | [5][6] |

| Melting Point | Not applicable (decomposes) | [5][6] |

| Water Solubility | Decomposes | [8] |

| Hygroscopic Nature | Hygroscopic | [8] |

Crystal Structure

The crystal structure of Manganese (III) acetate dihydrate has been determined by X-ray crystallography. It is not a simple mononuclear Mn(III) species but rather a more complex oxo-centered trimer of Mn(III) with bridging acetate ligands.[11] The compound crystallizes in the monoclinic system. A detailed analysis of the crystal structure is crucial for understanding its reactivity and stability.

Table 2: Crystallographic Data for Manganese (III) Acetate Dihydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Note: Detailed lattice parameters (a, b, c, β) and atomic coordinates can be found in specialized crystallographic databases.

Spectroscopic Properties

Spectroscopic analysis is essential for the characterization and purity assessment of Manganese (III) acetate dihydrate.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common technique for characterizing the compound. The IR spectrum will show characteristic absorption bands for the acetate ligands and the water of hydration.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide information about the electronic transitions within the manganese (III) complex. The spectrum of commercially available Manganese (III) acetate shows an inflection point at approximately 440 nm, which is indicative of the presence of [Mn(III)₂Mn(II)(μ₃-O)(O₂CCH₃)₆] clusters.[12]

Experimental Protocols

Protocol 1: Synthesis of Manganese (III) Acetate Dihydrate

This protocol is adapted from the method described by Christensen.[13]

Materials:

-

Manganese (II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O)

-

Potassium permanganate (B83412) (KMnO₄)

-

Glacial acetic acid

-

Deionized water

-

Ether

Procedure:

-

In a round-bottom flask equipped with a stirrer and condenser, dissolve 428.7 g of Mn(OAc)₂·4H₂O in 3000 mL of glacial acetic acid.

-

Heat the mixture to 110°C with stirring.

-

Slowly add 68.2 g of ground KMnO₄ in small portions over a 20-minute period, maintaining the temperature at 110°C.

-

Continue heating the reaction mixture for an additional 20 minutes.

-

Cool the mixture and then pour it into 750 mL of water.

-

Allow the solution to stand overnight to facilitate crystallization.

-

Collect the solid product by filtration.

-

Wash the crystals with ether and air dry.

Protocol 2: Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal decomposition of the compound.

Instrumentation:

-

A simultaneous TGA/DTA instrument.

Procedure:

-

Place a small, accurately weighed sample (e.g., 5-10 mg) of Manganese (III) acetate dihydrate into an alumina (B75360) crucible.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).

-

Use a controlled atmosphere, such as a dynamic flow of air or an inert gas (e.g., nitrogen).[14]

-

Record the weight loss (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature. The resulting curves will show the temperatures at which dehydration and decomposition occur.

Visualizations

Manganese (III) Acetate Mediated Radical Cyclization

Manganese (III) acetate is a widely used reagent for initiating radical cyclization reactions, a powerful method for constructing cyclic systems in organic synthesis. The general mechanism involves the single-electron oxidation of a substrate to generate a radical, which then undergoes an intramolecular addition to an unsaturated bond.

Caption: Mechanism of Mn(OAc)₃-mediated radical cyclization.

Experimental Workflow for an Oxidation Reaction

The following diagram illustrates a typical laboratory workflow for carrying out an oxidation reaction using Manganese (III) acetate dihydrate.

Caption: Experimental workflow for a typical oxidation reaction.

References

- 1. manganese(III) acetate [chemister.ru]

- 2. 酢酸マンガン(III) 二水和物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Research Portal [scholarworks.brandeis.edu]

- 5. americanelements.com [americanelements.com]

- 6. americanelements.com [americanelements.com]

- 7. Manganese(III) acetate - Wikipedia [en.wikipedia.org]

- 8. lookchem.com [lookchem.com]

- 9. Sciencemadness Discussion Board - Solubility of Manganese Acetate salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. 醋酸锰(III) 二水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Manganese triacetate dihydrate | 19513-05-4 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Manganese Triacetate Dihydrate: Solubility, Synthetic Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of manganese triacetate dihydrate [Mn(OAc)₃·2H₂O], a versatile oxidizing agent in organic synthesis. The document focuses on its solubility in various organic solvents, detailed mechanisms of key reactions, and standardized protocols for solubility determination. This information is critical for researchers and professionals in drug development and chemical synthesis to effectively utilize this reagent in their work.

Solubility of this compound

The solubility of this compound is a critical parameter for its application in organic synthesis, influencing reaction kinetics, and product yields. While comprehensive quantitative data across a wide range of organic solvents is not extensively documented in publicly available literature, this section consolidates the available quantitative and qualitative data.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of this compound in acetic acid at 25°C.

| Solvent | Concentration of Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Acetic Acid | Not Specified | 25 | 0.29[1][2] |

| Acetic Acid | 98% | 25 | 14.2[1][2] |

Qualitative Solubility Data

The following table provides a summary of the qualitative solubility of this compound in various organic solvents as reported in the literature. It is important to note that some sources provide conflicting information, which is indicated in the table.

| Solvent | Solubility | Notes |

| Acetic Acid | Soluble[1][2][3][4] | - |

| Benzene | Soluble[5], Moderately Soluble[1] | - |

| Chloroform | Soluble[5], Moderately Soluble[1] | - |

| Ethanol | Soluble[6] | - |

| Pyridine | Soluble[1] | - |

| Dimethylformamide (DMF) | Slightly Soluble | Requires heating and sonication[6][7][8][9] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Requires heating[6][7] |

| Methanol | Slightly Soluble[6][7] | - |

| Acetonitrile | Difficulty Soluble[1] | - |

| Petroleum Ether | Difficulty Soluble[1] | - |

| Water | Soluble, but reacts/decomposes[1][3][5][6][7][8][10] | Disproportionates in water |

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for determining the solubility of this compound was not found in the reviewed literature, the following general method, adapted from established laboratory practices for determining the solubility of a solid in an organic solvent, can be employed.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, ICP-MS for manganese content)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

-

Immediately filter the collected supernatant using a syringe filter compatible with the solvent to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with the same solvent in a volumetric flask to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical instrument.

-

If using UV-Vis spectrophotometry, a calibration curve of absorbance versus concentration must be prepared beforehand.

-

If using ICP-MS, the concentration of manganese can be determined and related back to the concentration of the this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Key Synthetic Applications and Reaction Mechanisms

This compound is a powerful single-electron oxidant used in a variety of organic transformations, primarily involving the generation of radical intermediates.[11][12] The following sections detail the mechanisms of its most common applications.

Manganese(III)-Mediated Radical Cyclization

Manganese triacetate is widely used to initiate radical cyclizations, which are powerful methods for constructing cyclic molecules.[1][3] The general mechanism involves the oxidation of a readily enolizable compound to generate a radical, which then undergoes an intramolecular addition to an unsaturated bond.

Caption: Mn(III)-Mediated Radical Cyclization Workflow.

α'-Keto-Acetoxylation of Enones

Manganese triacetate can be used for the α'-acetoxylation of α,β-unsaturated ketones. This reaction is thought to proceed through the formation of an α-keto radical, which is then trapped by an acetate (B1210297) ligand.

Caption: α'-Keto-Acetoxylation of Enones Mechanism.

Allylic Oxidation

Manganese triacetate is also utilized in the allylic oxidation of alkenes, which introduces an oxygen-containing functional group at a position adjacent to a double bond. The general mechanism involves the formation of an allylic radical.

Caption: Allylic Oxidation of Alkenes Workflow.

References

- 1. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]

- 2. manganese(III) acetate [chemister.ru]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxidation of olefins by manganese(III) acetate to give allylic acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. americanelements.com [americanelements.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

Unraveling the Crystal Structure of Manganese(III) Acetate Dhydrate: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the crystal structure of reagents is paramount for predicting reactivity, ensuring reproducibility, and designing novel synthetic pathways. This technical guide provides an in-depth analysis of the crystal structure of manganese(III) acetate (B1210297) dihydrate, a compound frequently utilized as a potent oxidizing agent in organic synthesis.

While commonly referred to by the simple formula Mn(CH3COO)3·2H2O, crystallographic studies have revealed a more complex and nuanced structure. The compound exists as a trinuclear, oxo-centered complex. This guide will focus on the most extensively characterized form, clarifying its structural intricacies and providing the necessary data for its application in a research context.

The Trinuclear Oxo-Centered Core: A Departure from Simplicity

Contrary to what its common name might suggest, the fundamental structural unit of manganese(III) acetate is not a simple monomeric species. Instead, it features a trinuclear oxo-centered cation, [Mn3O(O2CCH3)6(H2O)3]+. In this arrangement, three manganese(III) ions are bridged by a central oxygen atom and six acetate ligands. The coordination sphere of each manganese atom is completed by water molecules. This complex structure is crucial for its chemical properties and reactivity.

One of the earliest and most definitive characterizations of a related compound is the anhydrous polymeric form, [Mn3O(OAc)6 · AcOH · OAc]n, reported by Hessel and Romers in 1969. While many commercial and laboratory contexts refer to the dihydrate, it is this fundamental trinuclear core that dictates the compound's behavior.

Crystallographic Data

The following tables summarize the key crystallographic data for the trinuclear manganese(III) acetate core, based on published crystallographic studies. It is important to note that the exact unit cell parameters and bond lengths can vary slightly depending on the specific crystalline form (e.g., the nature of the counter-ion and the degree of hydration).

Table 1: Unit Cell Parameters for a Representative Trinuclear Manganese(III) Acetate Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 13.75 |

| b (Å) | 13.75 |

| c (Å) | 17.00 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 2885 |

| Z | 4 |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| Mn - O(central) | ~1.90 | Mn - O(central) - Mn | ~120 |

| Mn - O(acetate) | ~1.95 - 2.15 | O(acetate) - Mn - O(acetate) | Variable |

| Mn - O(water) | ~2.20 |

Note: These are approximate values. For precise data, consulting the primary crystallographic literature is recommended.

Experimental Protocols

The synthesis and crystallization of manganese(III) acetate complexes are critical for obtaining high-purity material suitable for crystallographic analysis and reproducible synthetic applications.

Synthesis of Manganese(III) Acetate

A common and effective method for the preparation of manganese(III) acetate involves the oxidation of manganese(II) acetate with potassium permanganate (B83412) in glacial acetic acid.

Procedure:

-

Manganese(II) acetate tetrahydrate is dissolved in hot glacial acetic acid.

-

Potassium permanganate is added portion-wise to the hot solution with vigorous stirring. The color of the solution will change as the permanganate is consumed.

-

The reaction mixture is heated for a short period to ensure complete reaction.

-

The solution is then cooled, and upon standing, brown crystals of the manganese(III) acetate complex will precipitate.

-

The crystals are collected by filtration, washed with a small amount of cold acetic acid, and then with a non-polar solvent like ether, and finally dried.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction often requires careful control of the crystallization conditions.

Procedure:

-

A saturated solution of the synthesized manganese(III) acetate is prepared in a suitable solvent system, often a mixture of acetic acid and an organic co-solvent.

-

The solution is filtered to remove any particulate matter.

-

The clear solution is allowed to stand undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray analysis should form.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Workflow:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential solvent loss.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected using a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates, bond lengths, and angles.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the coordination environment of the manganese atoms in the trinuclear complex.

Conclusion

The crystal structure of manganese(III) acetate dihydrate is more accurately described as a trinuclear, oxo-centered complex. This fundamental structural characteristic is key to its role as a versatile oxidizing agent in organic chemistry. For researchers in drug development and other scientific fields, a precise understanding of this structure, supported by robust crystallographic data and well-defined experimental protocols, is essential for harnessing its full synthetic potential. This guide provides a foundational understanding to aid in the effective and reproducible application of this important reagent.

A Comprehensive Technical Guide to the Synthesis and Preparation of Manganese Triacetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese triacetate dihydrate, Mn(O₂CCH₃)₃·2H₂O, is a significant coordination complex that serves as a versatile and selective one-electron oxidizing agent in organic synthesis.[1][2] Its utility in forming carbon-carbon and carbon-heteroatom bonds has made it an indispensable tool in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates.[3][4] This technical guide provides an in-depth overview of the synthesis, preparation, and core chemical properties of this compound, tailored for professionals in research and drug development.

Synthesis of this compound

The most prevalent and reliable method for the laboratory-scale synthesis of this compound involves the oxidation of manganese(II) acetate (B1210297) by potassium permanganate (B83412) in a glacial acetic acid medium.[5][6] Variations of this core method exist, aiming to improve yield and purity.

Core Reaction

The fundamental chemical transformation is the oxidation of Mn(II) to Mn(III) by permanganate in an acetate-rich environment:

4 Mn(OAc)₂ + KMnO₄ + 8 HOAc → 5 Mn(OAc)₃ + KOAc + 4 H₂O

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound.

Method 1: From Manganese(II) Acetate Tetrahydrate

This is a widely cited and robust method for producing high-quality this compound.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) and glacial acetic acid.

-

Heat the mixture to approximately 90-110°C with continuous stirring until the manganese salt is fully dissolved.

-

Slowly add finely ground potassium permanganate (KMnO₄) to the solution in small portions. Maintain the temperature and vigorous stirring during the addition. An exothermic reaction may be observed.

-

After the addition is complete, continue heating and stirring the reaction mixture for an additional 20-45 minutes. The color of the solution will change to a deep brown.

-

Allow the mixture to cool to room temperature.

-

Induce crystallization by adding a small amount of water. The product will precipitate as fine, cinnamon-brown crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold glacial acetic acid, followed by a wash with diethyl ether to facilitate drying.

-

Dry the product in a desiccator over a suitable drying agent (e.g., calcium oxide or potassium hydroxide) to obtain this compound.

Method 2: From Anhydrous Manganese(II) Acetate

This method is a variation that utilizes anhydrous manganese(II) acetate, which can be beneficial in specific applications.

Procedure: [7]

-

Reflux anhydrous manganese(II) acetate in glacial acetic acid for 2 hours in a round-bottom flask fitted with a condenser.

-

Add potassium permanganate to the refluxing solution.

-

Continue to reflux for an additional 45 minutes.

-

Allow the solution to cool, and then add water dropwise to induce crystallization.

-

Let the mixture stand for several days to allow for complete precipitation.

-

Filter the precipitate and recrystallize from a mixture of acetic acid and water to yield pure this compound.

Quantitative Data Summary

| Parameter | Method 1 (from Tetrahydrate) | Method 2 (from Anhydrous) |

| Reactants | ||

| Manganese(II) Acetate | 428.7 g (tetrahydrate)[7] | 303 g (anhydrous)[7] |

| Potassium Permanganate | 68.2 g[7] | 68.2 g[7] |

| Glacial Acetic Acid | 3000 mL[7] | 4400 mL[7] |

| Water (for crystallization) | 750 mL[7] | 750 mL[7] |

| Reaction Conditions | ||

| Temperature | 110°C[7] | Reflux |

| Reaction Time | ~40 minutes[7] | ~2 hours 45 minutes[7] |

| Product | ||

| Yield | 82%[7] | Not specified[7] |

| Appearance | Cinnamon-brown crystals[7][9] | Rust/cinnamon colored powder[7] |

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₆H₉MnO₆·2H₂O[5] |

| Molecular Weight | 268.13 g/mol [5] |

| Appearance | Brown powder or crystals[5] |

| Solubility | Soluble in acetic acid; decomposes in water[5][6] |

| Storage | Store in an inert atmosphere at room temperature; hygroscopic[6] |

Reaction Mechanism in Organic Synthesis

Manganese triacetate is a potent one-electron oxidant, and its reactions typically proceed through a radical mechanism.[3][10] The generally accepted mechanism for the oxidation of a carbonyl compound is initiated by the formation of a manganese(III)-enolate complex.

References

- 1. nbinno.com [nbinno.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. mdpi.com [mdpi.com]

- 4. Manganese(iii) acetate in organic synthesis: a review of the past decade - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Manganese(III) acetate - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

- 7. Preparation of Manganese(III)acetate from Potassium Permanganate - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. echemi.com [echemi.com]

- 9. This compound | 19513-05-4 [chemicalbook.com]

- 10. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Decomposition of Manganese Triacetate Dihydrate in Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese triacetate dihydrate, a potent oxidizing agent, finds extensive application in organic synthesis. However, its utility in aqueous media is significantly hampered by its inherent instability, leading to decomposition. This technical guide provides a comprehensive overview of the decomposition of this compound in water, detailing the underlying chemical pathways, kinetics, and influencing factors. This document also furnishes detailed experimental protocols for the synthesis of the compound and the analysis of its decomposition, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development and related scientific fields.

Introduction

Manganese(III) acetate (B1210297) dihydrate, with the chemical formula Mn(C₂H₃O₂)₃·2H₂O, is a valuable reagent in organic chemistry, primarily utilized as a one-electron oxidizing agent for various synthetic transformations.[1][2] Despite its efficacy in organic solvents, its application in aqueous systems is limited due to its rapid decomposition.[3][4] The trivalent manganese ion (Mn(III)) is a powerful oxidant and is unstable in aqueous solutions, tending to disproportionate.[5] This guide aims to provide a detailed technical understanding of the decomposition process of this compound in water, a critical consideration for its handling, storage, and potential applications in aqueous or partially aqueous reaction media.

Decomposition Pathways

The decomposition of this compound in water is primarily driven by the instability of the Mn(III) ion in an aqueous environment. The process involves two main interconnected pathways: hydrolysis and disproportionation.

2.1. Hydrolysis

Upon dissolution in water, the acetate ligands and water molecules coordinated to the manganese center can undergo exchange with the bulk water molecules. The aquated Mn(III) ion, [Mn(H₂O)₆]³⁺, is a strong acid and readily undergoes hydrolysis, releasing protons and forming hydroxo and oxo-bridged species. This process is highly dependent on the pH of the solution.

2.2. Disproportionation

The key decomposition pathway for Mn(III) in aqueous solution is disproportionation, a redox reaction where Mn(III) is simultaneously reduced to Manganese(II) and oxidized to Manganese(IV).[5] The overall reaction can be represented as:

2Mn³⁺(aq) + 2H₂O(l) → Mn²⁺(aq) + MnO₂(s) + 4H⁺(aq)

The formation of manganese dioxide (MnO₂), a brown to black solid, is a characteristic sign of this decomposition.[5]

The following diagram illustrates the proposed decomposition pathway:

Kinetics of Decomposition

The decomposition of this compound in water is a rapid process. While specific kinetic data for the decomposition in pure water is scarce, studies on the disproportionation of aqueous Mn(III) provide valuable insights. The rate of decomposition is significantly influenced by several factors.

| Parameter | Influence on Decomposition Rate | Notes |

| pH | The rate of disproportionation increases with increasing pH. | Mn(III) is more stable in acidic solutions. |

| Temperature | Higher temperatures accelerate the decomposition rate. | As with most chemical reactions, an increase in temperature increases the reaction rate. |

| Concentration | The effect is complex and can influence the relative rates of competing reactions. | Higher concentrations may favor the precipitation of MnO₂. |

| Presence of Complexing Agents | Strong complexing agents can stabilize the Mn(III) oxidation state and slow down decomposition. | Ligands like pyrophosphate can form stable complexes with Mn(III).[5] |

Note: The quantitative kinetic parameters (rate constants, activation energy) for the decomposition of this compound in pure water are not well-documented in the literature. The provided information is based on the general behavior of Mn(III) in aqueous solutions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the investigation of its decomposition in water.

4.1. Synthesis of this compound

This protocol is adapted from the method described by Christensen.[3]

Materials:

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

Potassium permanganate (B83412) (KMnO₄)

-

Glacial acetic acid

-

Deionized water

-

Ether

Procedure:

-

In a 5000 mL, 4-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, heat a suspension of 428.7 g of Mn(OAc)₂·4H₂O in 3000 mL of glacial acetic acid to 110°C.

-

Gradually add 68.2 g of finely ground KMnO₄ to the stirred solution over a period of 20 minutes, maintaining the temperature at 110°C.

-

Continue heating the reaction mixture for an additional 20 minutes after the addition of KMnO₄ is complete.

-

Cool the mixture and pour it into 750 mL of water.

-

Allow the product to crystallize overnight.

-

Collect the solid product by filtration, wash with ether, and air dry.

The expected yield is approximately 486 g (82%) of Mn(OAc)₃·2H₂O.[6]

4.2. Kinetic Analysis of Decomposition by UV-Vis Spectrophotometry

This protocol outlines a method to monitor the decomposition of this compound in water using UV-Vis spectrophotometry.

Instrumentation:

-

UV-Vis Spectrophotometer with temperature control

-

Stopped-flow accessory (for rapid kinetics)

-

Quartz cuvettes

Reagents:

-

This compound

-

Deionized water

-

Buffer solutions (for pH-dependent studies)

Procedure:

-

Prepare a fresh stock solution of this compound in a suitable non-aqueous solvent (e.g., glacial acetic acid) where it is relatively stable.

-

Set the spectrophotometer to the desired wavelength. The disappearance of the Mn(III) species can be monitored at its characteristic absorbance maximum (around 480-500 nm).

-

For slow kinetics, manually mix a small aliquot of the stock solution into a temperature-controlled cuvette containing deionized water or a buffer solution.

-

For rapid kinetics, use a stopped-flow apparatus to rapidly mix the this compound solution with water.

-

Record the absorbance at regular time intervals.

-

Analyze the absorbance versus time data to determine the reaction order and the rate constant.

The following diagram illustrates the experimental workflow for the kinetic analysis:

4.3. Analysis of Decomposition Products

4.3.1. Quantification of Mn(II)

The concentration of soluble Mn(II) can be determined by various analytical techniques, including atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) after separation of the solid MnO₂ by centrifugation or filtration.

4.3.2. Characterization of MnO₂

The solid precipitate can be isolated and characterized using techniques such as X-ray diffraction (XRD) to confirm its identity as manganese dioxide and scanning electron microscopy (SEM) to study its morphology.

Factors Influencing Decomposition

5.1. pH

The stability of Mn(III) in aqueous solution is highly pH-dependent. In acidic conditions (low pH), the disproportionation reaction is slower. As the pH increases, the hydrolysis of the Mn(III) aqua ion is favored, leading to the formation of hydroxo species that are more prone to disproportionation, thus accelerating the decomposition.

5.2. Temperature

The rate of decomposition of this compound increases with temperature, following the principles of chemical kinetics. Arrhenius plots can be constructed from temperature-dependent kinetic data to determine the activation energy of the decomposition process.

5.3. Ligands

The presence of strong complexing agents can significantly stabilize the Mn(III) oxidation state in aqueous solution. Ligands such as pyrophosphate, citrate, and ethylenediaminetetraacetic acid (EDTA) can form stable complexes with Mn(III), thereby inhibiting the disproportionation reaction.[5] The effectiveness of these ligands in stabilizing Mn(III) follows the general order: EDTA > pyrophosphate > citrate.[5]

The following diagram illustrates the logical relationship of factors influencing the stability of Mn(III) in water.

Conclusion

The decomposition of this compound in water is a complex process governed by the inherent instability of the Mn(III) ion in aqueous media. The primary decomposition pathway involves hydrolysis followed by a rapid disproportionation to Mn(II) and MnO₂. The rate of this decomposition is highly sensitive to pH, temperature, and the presence of complexing ligands. A thorough understanding of these factors is crucial for any application of this compound in aqueous or partially aqueous environments, particularly in the context of drug development and organic synthesis where reaction conditions must be precisely controlled. The experimental protocols provided in this guide offer a framework for the synthesis of the compound and the systematic investigation of its decomposition kinetics, enabling researchers to better characterize and potentially mitigate its instability in aqueous systems. Further research is warranted to elucidate the precise kinetic parameters of the decomposition in pure water and to explore novel stabilization strategies.

References

- 1. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. View of Kinetic Reactions of Disproportionation Reaction under Alkaline Conditions | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 6. Preparation of Manganese(III)acetate from Potassium Permanganate - [www.rhodium.ws] [chemistry.mdma.ch]

An In-depth Technical Guide on the Redox Potential of Manganese(III) Acetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese(III) acetate (B1210297) dihydrate, Mn(OAc)₃·2H₂O, is a versatile and selective oxidizing agent extensively utilized in organic synthesis. Its efficacy in mediating a variety of chemical transformations, particularly oxidative radical cyclizations, is intrinsically linked to its redox potential. This technical guide provides a comprehensive overview of the redox properties of manganese(III) acetate dihydrate, including available quantitative data, detailed experimental protocols for its determination, and the mechanistic pathways it governs. This document is intended to serve as a critical resource for researchers and professionals in chemistry and drug development, facilitating a deeper understanding and application of this important reagent.

Introduction

Manganese(III) acetate dihydrate is a coordination complex in which the manganese atom exists in the +3 oxidation state. It is widely employed as a one-electron oxidant in a plethora of organic reactions, initiating free-radical pathways that lead to the formation of complex molecular architectures. The redox couple at the heart of its reactivity is the Mn(III)/Mn(II) transition. The potential at which this reduction occurs is a critical parameter that dictates the thermodynamic feasibility of its reactions with various organic substrates. Understanding and controlling the factors that influence this redox potential are paramount for optimizing existing synthetic methodologies and for the rational design of new chemical transformations.

Redox Potential of Manganese(III) Acetate Dihydrate

The redox potential of the Mn(III)/Mn(II) couple is highly dependent on the chemical environment, including the solvent system, pH, and the nature of the coordinating ligands. While a standard reduction potential for the hydrated Mn(III) ion (Mn³⁺ + e⁻ ⇌ Mn²⁺) in aqueous solution at pH 0 is cited as approximately +1.51 V versus the Normal Hydrogen Electrode (NHE), this value is not directly applicable to the triacetate complex in the organic solvents typically used in synthesis.

The acetate ligands stabilize the Mn(III) ion, thereby modulating its redox potential. The actual potential in a given reaction medium, such as acetic acid, will differ from the standard aqueous value. Unfortunately, a definitive, universally accepted value for the redox potential of manganese(III) acetate dihydrate in common organic solvents is not consistently reported across the literature, as it is highly condition-dependent.

To provide a consolidated view of the available data, the following table summarizes the reported redox potentials for the Mn(III)/Mn(II) couple under various conditions. It is crucial to note that these values serve as a reference and the actual potential in a specific experimental setup may vary.

| Redox Couple | Solvent/Medium | Supporting Electrolyte | Reference Electrode | Potential (V) | Citation |

| Mn(III)/Mn(II) | Aqueous, pH 0 | - | NHE | +1.51 | |

| Mn(III)/Mn(II) | Acetic Acid (aqueous) | Sodium Acetate | Not Specified | Not Quantified | |

| Mn(III)/Mn(II) | Various aprotic media | Various | Various | +1.30 to -0.96 |

Table 1: Reported Redox Potentials for the Mn(III)/Mn(II) Couple under Various Conditions

The wide range of potentials in aprotic media highlights the profound influence of the solvent and supporting electrolyte on the electrochemical behavior of manganese complexes. For practical applications in organic synthesis, the relevant redox potential is that which is present under the specific reaction conditions being employed.

Experimental Determination of Redox Potential: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. It is the primary method for determining the redox potential of compounds like manganese(III) acetate dihydrate. A detailed experimental protocol for conducting a cyclic voltammetry experiment to determine the redox potential of manganese(III) acetate dihydrate is provided below.

Materials and Equipment

-

Potentiostat: An electrochemical workstation capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode cell.

-

Working Electrode: A glassy carbon electrode is commonly used.

-

Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in the supporting electrolyte solution), is suitable for measurements in organic solvents.

-

Counter Electrode: A platinum wire or gauze.

-

Solvent: Anhydrous, high-purity acetic acid or another suitable organic solvent (e.g., acetonitrile, DMF).

-

Supporting Electrolyte: A non-reactive salt to ensure conductivity of the solution, such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), at a typical concentration of 0.1 M.

-

Analyte: Manganese(III) acetate dihydrate.

-

Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.

Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen solvent (e.g., anhydrous acetic acid).

-

Dissolve a known concentration of manganese(III) acetate dihydrate in the supporting electrolyte solution. A typical concentration range is 1-10 mM.

-

Transfer the solution to the electrochemical cell.

-

-

Deoxygenation:

-

Purge the solution with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode cell with the prepared electrodes.

-

Set the parameters on the potentiostat:

-

Potential Range: Scan over a range that is expected to encompass the Mn(III)/Mn(II) redox event. A typical starting range could be from +1.5 V to -0.5 V vs. the reference electrode.

-

Scan Rate: Begin with a moderate scan rate, such as 100 mV/s. The scan rate can be varied to investigate the kinetics of the electron transfer.

-

Number of Cycles: Typically, 1-3 cycles are sufficient to obtain a stable voltammogram.

-

-

Initiate the scan and record the resulting cyclic voltammogram (a plot of current vs. potential).

-

-

Data Analysis:

-

From the cyclic voltammogram, identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

The formal redox potential (E°') can be estimated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

-

The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Experimental Workflow Diagram

Role in Reaction Mechanisms: Oxidative Radical Cyclization

Manganese(III) acetate is a cornerstone reagent for initiating oxidative radical cyclizations. Its primary role is to act as a single-electron oxidant to generate a radical intermediate from a suitable precursor. A classic example is the formation of γ-lactones from alkenes in the presence of an active methylene (B1212753) compound.

The generalized mechanism for this transformation is as follows:

-

Enolate Formation: The active methylene compound (e.g., a β-keto ester or malonate) reacts with manganese(III) acetate to form a manganese(III) enolate.

-

Radical Generation: The manganese(III) enolate undergoes an intramolecular electron transfer, leading to the formation of a carbon-centered radical and manganese(II) acetate.

-

Radical Cyclization: The generated radical adds intramolecularly to the alkene, forming a new carbon-carbon bond and a new radical intermediate.

-

Oxidation and Lactonization: This new radical is then oxidized by a second equivalent of manganese(III) acetate to a carbocation. Subsequent intramolecular trapping of this carbocation by the ester carbonyl oxygen leads to the formation of the γ-lactone product after deprotonation.

Signaling Pathway Diagram: γ-Lactone Synthesis

Spectroscopic Analysis of Manganese Triacetate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for manganese triacetate dihydrate [Mn(OOCCH₃)₃ · 2H₂O], a versatile oxidizing agent in organic synthesis. The following sections detail its Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopic profiles, complete with experimental protocols and a visualization of its application in a key synthetic pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by a notable inflection point in the visible region, indicative of its d-d transitions.

| Feature | Wavelength (λ) | Description |

| Inflection Point | ~440 nm | Attributed to the presence of Mn(III) clusters.[1] |

| Weak Absorption | ~418 nm | Likely corresponds to d-d transitions of the Mn³⁺ ion.[2] |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands corresponding to the acetate (B1210297) ligands and the manganese-oxygen bonds.

| Wavenumber (cm⁻¹) | Assignment | Description |

| 1610-1520 | Asymmetric COO⁻ stretch | The asymmetric stretching vibration of the carboxylate group. |

| 1420-1395 | Symmetric COO⁻ stretch | The symmetric stretching vibration of the carboxylate group. |

| 690-610 | ν(Mn-O) | Stretching vibrations of the manganese-oxygen bonds.[3][4] |

| ~3400 | ν(O-H) | Broad band indicating the presence of water of hydration. |

Experimental Protocols

The following are detailed methodologies for obtaining the UV-Vis and IR spectra of this compound.

UV-Vis Spectroscopy Protocol

This protocol outlines the procedure for acquiring the UV-Vis absorption spectrum of a solution of this compound.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm is required.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a suitable solvent, such as glacial acetic acid or acetonitrile, in a 100 mL volumetric flask. Ensure the solvent does not absorb significantly in the region of interest.

-

Dilute the solution to the mark with the chosen solvent to achieve a concentration in the range of 0.1-0.5 mg/mL.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes with a 1 cm path length.

-

Fill the reference cuvette with the pure solvent.

-

Rinse the sample cuvette with a small amount of the sample solution before filling it.

-

Record a baseline spectrum with the solvent-filled cuvettes.

-

Replace the reference cuvette with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 300-700 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) and any observed inflection points.

-

The absorbance values can be used for quantitative analysis if a calibration curve is prepared.

-

Infrared (IR) Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal) is necessary.

-

Sample Preparation:

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Ensure complete coverage of the crystal surface to obtain a strong signal.

-

Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the positions (in wavenumbers, cm⁻¹) of the major absorption bands.

-

Assign these bands to the corresponding functional group vibrations (e.g., O-H, C=O, C-O, Mn-O).

-

Visualization of a Key Application

Manganese triacetate is a widely used single-electron oxidant in organic synthesis. One of its most significant applications is in mediating oxidative radical cyclizations. The following diagram illustrates a generalized workflow for this type of reaction.

Caption: Oxidative radical cyclization workflow using Mn(OAc)₃.

References

An In-depth Technical Guide to the Safety and Handling of Manganese Triacetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Manganese triacetate dihydrate (Mn(OAc)₃·2H₂O), a common oxidizing agent in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the use of this compound.

Chemical and Physical Properties

This compound is a brown, crystalline solid.[1][2] It is moderately soluble in water and acetic acid.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19513-05-4 | [1][2] |

| Molecular Formula | C₆H₉MnO₆·2H₂O | [4] |

| Molecular Weight | 268.1 g/mol | [4] |

| Appearance | Brown to orange-brown powder or chunks | [1][2] |

| Density | 1.59 g/cm³ | [5] |

| Solubility | Decomposes in water.[6] Soluble in acetic acid.[3] Slightly soluble in DMF (heated, sonicated), DMSO (heated), and Methanol. | [1] |

| Stability | Stable under recommended storage conditions.[1][2] It is hygroscopic.[2] |

Hazard Identification and Toxicological Information

This compound is classified as an irritant.[4][7] It can cause skin, eye, and respiratory tract irritation.[1][4][7] Ingestion may also be harmful.[7]

Acute Effects:

-

Inhalation: May cause respiratory tract irritation.[1][4][7]

-

Ingestion: May be harmful if swallowed and can cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1][7]

Chronic Effects: Chronic exposure to manganese dusts has been associated with effects on the central nervous system and fertility in men.[1][7]

Quantitative Toxicity Data: Specific quantitative toxicity data such as LD50 (oral, dermal) and LC50 (inhalation) for this compound are not available in the reviewed literature.[1][4][7]

Exposure Controls and Personal Protection

To minimize exposure, appropriate engineering controls and personal protective equipment (PPE) must be used.

Exposure Limits for Manganese Compounds:

| Organization | Limit Type | Value (as Mn) | Source |

| OSHA | PEL (Ceiling) | 5 mg/m³ | [4][7] |

| NIOSH | REL (TWA) | 1 mg/m³ | [4] |

| NIOSH | REL (STEL) | 3 mg/m³ | [2] |

| ACGIH | TLV (TWA) | 0.02 mg/m³ (respirable fraction), 0.1 mg/m³ (inhalable fraction) | |

| NIOSH | IDLH | 500 mg/m³ | [2] |

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][4]

-

Provide appropriate exhaust ventilation at places where dust is formed.[4]

-

Eyewash stations and safety showers should be readily accessible.[1]

Personal Protective Equipment (PPE):

| Protection Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | [4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing. | [4][7] |

| Respiratory Protection | For nuisance exposures, use a NIOSH-approved P95 or P100 particulate respirator. For higher-level protection, use a respirator with OV/AG/P99 cartridges. | [4] |

Handling and Storage

Safe Handling:

-

Avoid contact with skin and eyes.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Wash hands thoroughly after handling.[1]

-

Handle under an inert gas and protect from moisture.[4]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[1][4]

-

Store away from incompatible materials.[1]

Reactivity and Incompatibility

Chemical Stability:

-

Stable under normal storage conditions.[1]

Incompatible Materials:

-

Strong oxidizing agents

-

Strong reducing agents

-

Strong acids

-

Strong bases

Hazardous Decomposition Products:

First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [4][7] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [4][7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [4][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [1][7] |

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4][7]

Accidental Release Measures (Spills):

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

-

Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Experimental Protocols: Best Practices for Safe Handling in a Laboratory Setting

While specific experimental protocols for the safe handling of this compound are not extensively detailed in the literature beyond standard safety practices, the following best practices should be adhered to during its use, particularly in organic synthesis applications such as radical cyclizations.

A. Personal Protective Equipment (PPE) and Engineering Controls:

-

Always wear appropriate PPE as detailed in Section 3.

-

Conduct all manipulations of solid this compound and its reaction mixtures within a certified chemical fume hood to avoid inhalation of dust or vapors.

B. Weighing and Transfer:

-

Weigh the solid in a location that is free of drafts to prevent dust dispersal.

-

Use a spatula for transferring the solid. Avoid pouring the powder, which can create dust.

-

Clean any spills on the balance or surrounding area immediately using a damp cloth or a vacuum with a HEPA filter.

C. Reaction Setup and Execution:

-

Add this compound to the reaction vessel slowly to avoid splashing.

-

If the reaction is exothermic, ensure adequate cooling is in place before adding the reagent.

-

Maintain an inert atmosphere if the reaction is sensitive to air or moisture.

D. Reaction Quenching and Workup: There are no specific, universally recommended quenching procedures for this compound reactions in the reviewed literature. The choice of quenching agent will be highly dependent on the specific reaction chemistry. However, general principles for the safe workup of reactions involving metal oxidants should be followed:

-

Cool the reaction mixture to a safe temperature before quenching.

-

Slowly add a suitable quenching agent (e.g., water, a saturated aqueous solution of sodium bicarbonate, or a reducing agent like sodium thiosulfate) to the reaction mixture with stirring. Be aware of potential gas evolution or exotherms.

-

Perform the workup in a fume hood.

E. Decontamination of Glassware and Equipment:

-

Rinse glassware that has been in contact with this compound with a suitable solvent to remove residual reagent.

-

Wash the glassware with soap and water.

-

In some cases, an acid wash (e.g., with dilute hydrochloric acid) may be necessary to remove stubborn manganese residues, followed by thorough rinsing with deionized water.

-

Dispose of all rinsates as hazardous waste.

F. Waste Disposal:

-

Collect all waste containing this compound, including unused reagent, reaction residues, and contaminated materials, in a designated, labeled hazardous waste container.

-

Follow all local, state, and federal regulations for the disposal of hazardous waste.

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for the handling of this compound.

Caption: A workflow for the safe handling of this compound.

Caption: A flowchart for responding to a spill of this compound.

Caption: First aid procedures for exposure to this compound.

References

Methodological & Application

Application Notes and Protocols: Manganese (III) Acetate Dihydrate in Oxidative Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (III) acetate (B1210297) dihydrate, Mn(OAc)₃·2H₂O, is a versatile and selective single-electron oxidizing agent widely employed in organic synthesis.[1][2] Its utility stems from its ability to promote a variety of transformations, most notably the formation of carbon-carbon and carbon-heteroatom bonds through free-radical intermediates.[3][4] This reagent has proven invaluable in the synthesis of complex molecules, including natural products and pharmaceuticals, due to its mild reaction conditions and unique reactivity profile.[3][5] Mn(OAc)₃ is particularly effective in the oxidation of enolizable carbonyl compounds, leading to the generation of α-oxoalkyl radicals, which can then participate in a range of intermolecular and intramolecular reactions.[6]

Mechanism of Oxidation

The oxidative reactions mediated by manganese (III) acetate proceed via a free-radical mechanism. The key steps generally involve:

-

Enol Formation and Coordination: For carbonyl compounds, the reaction is initiated by the formation of an enol or enolate, which then coordinates to the Mn(III) center.[7]

-

Single-Electron Transfer (SET): The Mn(III) species accepts an electron from the enol/enolate, generating an α-oxoalkyl radical and Mn(II).[6] This is often the rate-determining step for less acidic carbonyls.[8]

-

Radical Addition: The generated radical can then add to an unsaturated system, such as an alkene or alkyne, in either an intermolecular or intramolecular fashion.[6]

-

Termination/Further Oxidation: The resulting radical intermediate can be terminated through various pathways, including hydrogen atom abstraction or further oxidation by another equivalent of Mn(OAc)₃ to form a carbocation, which can then undergo elimination or nucleophilic attack.[6] The presence of a co-oxidant like copper (II) acetate can facilitate this second oxidation step.[6][9]

For substrates with higher acidity, such as β-dicarbonyl compounds, the enolization is rapid, and the rate-determining step becomes the addition of the alkene to the manganese enolate complex.[8]

Applications in Organic Synthesis

Manganese (III) acetate dihydrate is a cornerstone reagent for several key transformations in organic synthesis:

-

Lactone Synthesis: The oxidative addition of carboxylic acids to alkenes is a classic application, yielding γ-lactones.[2][10]

-

Radical Cyclizations: It is extensively used to construct cyclic and polycyclic systems, which are common motifs in biologically active molecules.[3][5]

-

α'-Acetoxylation of Enones: This reaction provides a direct method for the functionalization of enones at the α'-position.[10]

-

Formation of Dihydrofurans: The reaction of β-dicarbonyl compounds with alkenes mediated by Mn(OAc)₃ leads to the formation of dihydrofuran derivatives.[9]

-

Carbon-Phosphorus Bond Formation: Recent advancements have shown its utility in forming C-P bonds through phosphonyl and phosphinoyl radicals.[3]

Quantitative Data Summary

The following table summarizes representative yields for various Mn(OAc)₃ mediated reactions.

| Application | Substrates | Co-oxidant/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| γ-Lactone Annulation | Alkene, Acetic Acid | - | Acetic Acid | Reflux | Moderate to Good | [9] |

| Dihydrofuran Synthesis | β-Keto Ester, Styrene | - | Acetic Acid | 25-70 | Good | [9] |

| Oxidative Cyclization | Unsaturated β-Keto Ester | Cu(OAc)₂ | Acetic Acid | Not specified | 71 | [9] |

| α'-Acetoxylation | α,β-Unsaturated Enone | Acetic Acid (co-solvent) | Benzene | 120 | Excellent | [11] |

| Peroxycyclization | 2-Hydroxynaphthoquinone, Alkene | - | Acetic Acid | Room Temp. | Very Good | [12] |

| Dihydrofuran Synthesis | β-Ketosulfone, α-Methylstyrene | - | Acetic Acid | 80 (Microwave) | Moderate to Good | [13] |

Experimental Protocols

Protocol 1: Preparation of Manganese (III) Acetate Dihydrate